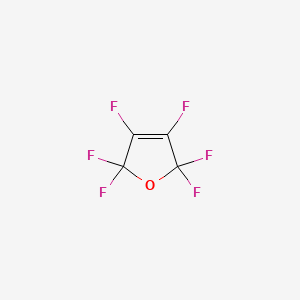
Hexafluoro-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoro-2,5-dihydrofuran is a fluorinated heterocyclic compound with the molecular formula C4F6O It is characterized by the presence of six fluorine atoms attached to a furan ring, making it highly fluorinated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexafluoro-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction between hexafluoro-2-butyne and substituted furans . This reaction is typically carried out under controlled conditions, such as low temperatures, to favor the formation of the desired adducts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Hexafluoro-2,5-dihydrofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the fluorine atoms or the furan ring, leading to a variety of derivatives.
Substitution: Fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alkoxy- and dialkoxydihydrofurans, while reduction can produce partially or fully defluorinated derivatives .
Applications De Recherche Scientifique
Hexafluoro-2,5-dihydrofuran has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in studying fluorine’s effects on biological systems.
Mécanisme D'action
The mechanism by which hexafluoro-2,5-dihydrofuran exerts its effects involves its high electronegativity and ability to participate in various chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and allows it to interact with a wide range of molecular targets. For example, in Diels–Alder reactions, it acts as a dienophile, forming adducts with dienes under specific conditions .
Comparaison Avec Des Composés Similaires
Hexafluoro-2,5-dihydrofuran can be compared with other fluorinated furans, such as:
Perfluoro-2,5-dihydrofuran: Similar in structure but with different reactivity and applications.
2,3,3,4,4,5,5-heptafluorofuran: Another highly fluorinated furan with distinct chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical behavior, which makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
24849-02-3 |
|---|---|
Formule moléculaire |
C4F6O |
Poids moléculaire |
178.03 g/mol |
Nom IUPAC |
2,2,3,4,5,5-hexafluorofuran |
InChI |
InChI=1S/C4F6O/c5-1-2(6)4(9,10)11-3(1,7)8 |
Clé InChI |
SWAZOEMXQGHIIV-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(OC1(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)


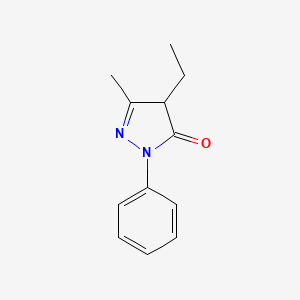
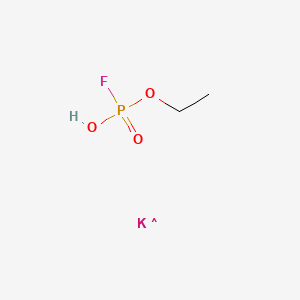
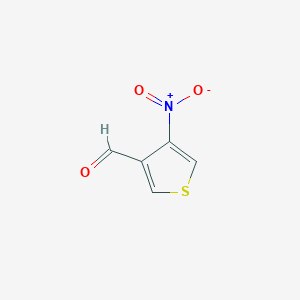
![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)

![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

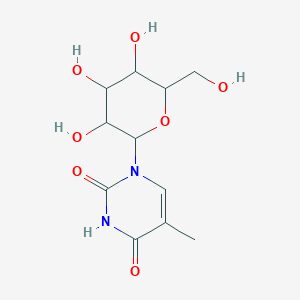
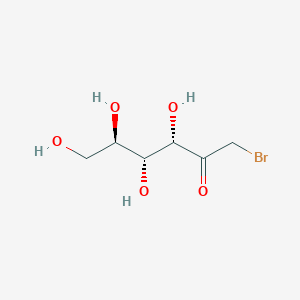
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
